Alizarin Yellow R (sodium) Alizarin Yellow R (sodium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16587359
InChI: InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1
SMILES:
Molecular Formula: C13H8N3NaO5
Molecular Weight: 309.21 g/mol

Alizarin Yellow R (sodium)

CAS No.:

Cat. No.: VC16587359

Molecular Formula: C13H8N3NaO5

Molecular Weight: 309.21 g/mol

* For research use only. Not for human or veterinary use.

Alizarin Yellow R (sodium) -

Specification

Molecular Formula C13H8N3NaO5
Molecular Weight 309.21 g/mol
IUPAC Name sodium;2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate
Standard InChI InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1
Standard InChI Key HXKKTXMJSVFQSL-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])[N+](=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Alizarin Yellow R (sodium) belongs to the azo dye family, characterized by the presence of the -N=N- azo group linking aromatic systems. The compound’s sodium salt form enhances its solubility in polar solvents, a critical factor for its industrial utility. Key identifiers include:

PropertyValueSource
CAS Registry Number2243-76-7
Molecular FormulaC13H8N3O5Na\text{C}_{13}\text{H}_8\text{N}_3\text{O}_5\text{Na}
Molecular Weight309.21 g/mol
Melting Point>300 °C (decomposes)
pKa (25°C)11.2
UV-Vis λ<sub>max</sub>385 nm
SolubilityWater: 10 mg/mL; Ethanol: 0.1%

The crystalline structure features a salicylic acid backbone substituted with a 4-nitrophenylazo group, yielding a conjugated π-system responsible for its intense yellow-orange coloration. The sodium carboxylate moiety (COONa+-\text{COO}^-\text{Na}^+) facilitates ionic interactions in aqueous media, critical for dye fixation in textile applications .

Synthesis and Industrial Production

The synthesis of Alizarin Yellow R (sodium) proceeds via a diazo coupling reaction, a hallmark of azo dye manufacturing:

Step 1: Diazotization of 4-Nitroaniline
4-Nitroaniline undergoes diazotization in acidic conditions (HCl, 0–5°C) with sodium nitrite (NaNO2\text{NaNO}_2) to form the diazonium salt:
C6H5NO2NH2+HNO2+HClC6H5NO2N2+Cl+2H2O\text{C}_6\text{H}_5\text{NO}_2\text{NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{NO}_2\text{N}_2^+\text{Cl}^- + 2\text{H}_2\text{O}

Step 2: Coupling with Salicylic Acid
The diazonium salt reacts with salicylic acid in alkaline medium (pH 8–10), yielding the azo compound:
C6H5NO2N2++C7H6O3C13H9N3O5+H2O\text{C}_6\text{H}_5\text{NO}_2\text{N}_2^+ + \text{C}_7\text{H}_6\text{O}_3 \rightarrow \text{C}_{13}\text{H}_9\text{N}_3\text{O}_5 + \text{H}_2\text{O}

Step 3: Sodium Salt Formation
Treatment with sodium hydroxide (NaOH\text{NaOH}) converts the carboxylic acid group to its sodium salt:
C13H9N3O5+NaOHC13H8N3O5Na+H2O\text{C}_{13}\text{H}_9\text{N}_3\text{O}_5 + \text{NaOH} \rightarrow \text{C}_{13}\text{H}_8\text{N}_3\text{O}_5\text{Na} + \text{H}_2\text{O}

Industrial-scale production optimizes yield (>85%) by controlling temperature (0–5°C), pH (8–10), and stoichiometric ratios . Post-synthesis purification involves recrystallization from ethanol-water mixtures to achieve ≥98% purity .

Functional Applications Across Industries

Textile Dyeing

Alizarin Yellow R (sodium) functions as a mordant dye (C.I. 14030), binding to metal ions (e.g., Al³⁺, Cr³⁺) on fabric fibers. Its affinity for wool and silk stems from ionic interactions between the sulfonate groups and proteinaceous amino residues . A 2024 market analysis noted its use in 12% of industrial dye formulations for synthetic fibers.

Analytical Chemistry

As a pH indicator, the compound exhibits a transition range of pH 10.1 (yellow) to 12.0 (red), governed by deprotonation of the phenolic -OH group:
HInIn+H+(pKa=11.2)\text{HIn} \rightleftharpoons \text{In}^- + \text{H}^+ \quad (\text{pKa} = 11.2)
This property enables its use in titrimetric analyses of alkaline solutions, with molar extinction coefficients of ε385=16,000L\cdotpmol1\cdotpcm1\varepsilon_{385} = 16,000 \, \text{L·mol}^{-1}\text{·cm}^{-1} .

Biomedical Research

MP Biomedicals lists Alizarin Yellow R (sodium) as a histopathological stain for calcium deposits in bone tissue studies. At 0.1% w/v in ammonium hydroxide, it selectively chelates Ca²⁺ ions, forming insoluble complexes detectable via light microscopy .

Environmental Impact and Remediation Strategies

Azo dyes like Alizarin Yellow R (sodium) pose ecological risks due to their resistance to aerobic degradation. A 2016 study demonstrated 92.54% degradation efficiency using ZnO photocatalysts under 400 W mercury lamp irradiation (2 hours, 40 ppm dye) . Key parameters:

ParameterOptimal ValueDegradation Efficiency
Catalyst Loading0.3 g ZnO92.54%
Irradiation Time120 minutes90.85% (ZnO-Co)
Initial Dye Concentration40 ppmPseudo-first-order kinetics (k=0.018min1k = 0.018 \, \text{min}^{-1})

Advanced oxidation processes (AOPs), including Fenton’s reagent and ozonation, achieve >95% decolorization but face scalability challenges due to high chemical costs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator